molecular formula C22H19N3O5S B2585349 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941988-34-7

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No. B2585349
CAS RN: 941988-34-7
M. Wt: 437.47
InChI Key: ZXYBMTOLBHQRPF-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Activities

Compounds structurally related to N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide have shown promising antibacterial and antimicrobial properties. For example, novel analogs with benzo[d]thiazolyl moieties exhibited significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Similarly, benzothiazole derivatives have demonstrated effective antimicrobial properties, including against Gram-positive bacteria (Mhaske et al., 2011).

Potential in Cancer Research

Research has indicated the potential of benzothiazole and related derivatives in cancer treatment. For instance, certain benzothiazole derivatives showed significant cytotoxicity against various cancer cell lines (Nam et al., 2010), while other related compounds have been identified for their anti-proliferative activities against cancer cells (Mansour et al., 2020).

Analgesic and Anti-inflammatory Potential

Some benzothiazole derivatives have been explored for their analgesic and anti-inflammatory properties. Research indicates that certain compounds within this group possess high analgesic activity, which could be promising for pain management (Ukrainets et al., 2014). Additionally, the synthesis of thiazole/oxazole substituted benzothiazole derivatives showed promising results in anti-inflammation and analgesic evaluations (Kumar & Singh, 2020).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-28-14-5-2-12(3-6-14)20(26)25-22-24-19-15(7-9-18(19)31-22)21(27)23-13-4-8-16-17(10-13)30-11-29-16/h2-6,8,10,15H,7,9,11H2,1H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYBMTOLBHQRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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